molecular formula C9H12Cl2N2O B1450548 Azetidin-3-yl(pyridin-4-yl)methanone dihydrochloride CAS No. 2098025-56-8

Azetidin-3-yl(pyridin-4-yl)methanone dihydrochloride

Cat. No.: B1450548
CAS No.: 2098025-56-8
M. Wt: 235.11 g/mol
InChI Key: IZTOEHCJQLMRFX-UHFFFAOYSA-N
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Description

Azetidin-3-yl(pyridin-4-yl)methanone dihydrochloride is a chemical compound with significant importance in organic synthesis and medicinal chemistry. It is characterized by the presence of an azetidine ring, a four-membered nitrogen-containing heterocycle, and a pyridine ring, a six-membered nitrogen-containing aromatic ring. The compound’s unique structure imparts distinct chemical properties and reactivity, making it a valuable entity in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of azetidin-3-yl(pyridin-4-yl)methanone dihydrochloride typically involves the formation of the azetidine ring followed by the introduction of the pyridine moiety. One common method involves the reaction of azetidin-3-one with pyridine-4-carboxaldehyde under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as hydrochloric acid and ethanol, respectively .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the final product in its dihydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions: Azetidin-3-yl(pyridin-4-yl)methanone dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidin-3-yl(pyridin-4-yl)methanone oxides, while reduction may produce azetidin-3-yl(pyridin-4-yl)methanol derivatives .

Scientific Research Applications

Azetidin-3-yl(pyridin-4-yl)methanone dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of azetidin-3-yl(pyridin-4-yl)methanone dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s azetidine ring is known to impart significant ring strain, which can influence its reactivity and interaction with biological molecules. The pyridine ring can participate in various binding interactions with enzymes and receptors, potentially modulating their activity and leading to desired therapeutic effects .

Comparison with Similar Compounds

Uniqueness: Azetidin-3-yl(pyridin-4-yl)methanone dihydrochloride is unique due to its combination of the azetidine and pyridine rings, which imparts specific reactivity and potential biological activities not commonly found in other similar compounds.

Properties

IUPAC Name

azetidin-3-yl(pyridin-4-yl)methanone;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O.2ClH/c12-9(8-5-11-6-8)7-1-3-10-4-2-7;;/h1-4,8,11H,5-6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZTOEHCJQLMRFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C(=O)C2=CC=NC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Azetidin-3-yl(pyridin-4-yl)methanone dihydrochloride
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Azetidin-3-yl(pyridin-4-yl)methanone dihydrochloride

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